ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based derivative synthesized via modifications of the parent compound, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The parent structure is typically prepared through the Gewald reaction, involving cyclopentanone, sulfur, ethyl cyanoacetate, and diethylamine in ethanol, yielding ~87% of the intermediate . The target compound introduces a 2-bromobenzoyl group to the amino moiety, enhancing steric bulk and electronic effects due to bromine’s electron-withdrawing nature. This modification is critical for biological activity, as seen in analogs targeting cancer and viral polymerases . The molecular formula is inferred as C₁₉H₁₇BrNO₃S, with a molecular weight of 443.3 g/mol.
Properties
Molecular Formula |
C17H16BrNO3S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16BrNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20) |
InChI Key |
OPQYOTJDGJHCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the bromophenyl carbonyl group and the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a scaffold for the development of new drugs with potential therapeutic effects:
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines by targeting antiapoptotic proteins such as Bcl-2. For instance, derivatives have been shown to enhance apoptosis in cancer cells through increased binding affinity to Bcl-2 proteins.
- Antimicrobial Properties : The compound is being investigated for its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for treating resistant infections.
Material Science
Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). The electronic properties of thiophenes allow them to be incorporated into materials that exhibit favorable charge transport characteristics, essential for modern electronic devices.
Biological Studies
This compound can be used to study interactions between thiophene derivatives and biological targets such as enzymes and receptors. Its structural features facilitate investigations into how these compounds can modulate biological pathways.
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives on Jurkat cells (a model for T-cell leukemia). It was found that compounds with similar structures exhibited significant apoptosis induction through the inhibition of Bcl-2 proteins. This suggests a promising pathway for developing anticancer therapeutics based on this scaffold.
Antimicrobial Screening
A high-throughput screening campaign assessed the ability of various thiophene derivatives to inhibit bacterial growth. Results indicated that certain structural modifications led to enhanced activity against Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituent attached to the amino group of the cyclopenta[b]thiophene core. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Activity: Electron-Withdrawing Groups: Bromine (Target, ) and fluorine () enhance electrophilicity, improving binding to biological targets. The 2-bromophenyl group in the target compound may increase membrane permeability compared to smaller substituents. GLX351322’s NOX4 inhibition highlights how extended substituents enable interactions with enzyme pockets . Sulfonamide Moieties: The diethylsulfamoyl group () adds hydrogen-bonding capacity, useful in enzyme inhibition.
Synthetic Yields: The parent compound (ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is synthesized in 87% yield via the Gewald reaction . Derivatives with complex substituents (e.g., GLX351322) require multi-step syntheses, often with lower yields (e.g., 22% for a related Petasis reaction product ).
Biological Applications: Anti-Cancer: Derivatives of the target compound are studied for anti-cancer activity via molecular docking with kinases . Antiviral: The 2-fluorobenzoyl analog inhibits influenza polymerase assembly . Enzyme Inhibition: GLX351322 and sulfonamide-containing analogs target NADPH oxidase (NOX) and other enzymes .
Biological Activity
Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C20H20BrNO6S. Its structure features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of a bromophenyl group contributes to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound often interact with various biological pathways:
- Anticancer Activity : Studies suggest that similar compounds exhibit significant cytotoxicity against cancer cell lines by targeting antiapoptotic proteins such as Bcl-2. For instance, ethyl 2-amino-6-bromo-4H-chromene derivatives have shown increased binding affinity to Bcl-2 proteins, leading to enhanced apoptosis in cancer cells .
- Antimicrobial Properties : Compounds in this class are being investigated for their antimicrobial activities. The structural features, including the thiophene ring, enhance their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Biological Activity Data
The following table summarizes key findings from recent studies on related compounds:
Case Studies
- Cytotoxicity against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various derivatives on Jurkat cells (a model for T-cell leukemia), it was found that compounds with similar structures to this compound exhibited significant apoptosis induction through the inhibition of Bcl-2 proteins .
- Antimicrobial Screening : A high-throughput screening campaign assessed the ability of various thiophene derivatives to inhibit bacterial growth. The results indicated that certain structural modifications led to enhanced activity against Gram-negative bacteria, suggesting potential applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
